Diacerein

Osteoarthritis Pain Management Clinical Pharmacology

Diacerein is a SYSADOA prodrug selectively inhibiting IL-1β, the key driver of osteoarthritis cartilage degradation. Unlike NSAIDs, it spares COX-mediated prostaglandin synthesis, avoiding upper GI ulceration/bleeding risks. Its delayed onset (4–6 weeks) yields a durable post-treatment carryover effect, ideal for progressive OA patients intolerant to NSAIDs. Source as a reference standard for bioequivalence studies (HPLC rhein detection) or as an active comparator in SYSADOA trials. Procure high-purity Diacerein (≥98%) for formulary inclusion or analytical method validation.

Molecular Formula C19H12O8
Molecular Weight 368.3 g/mol
CAS No. 13739-02-1
Cat. No. B1670377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiacerein
CAS13739-02-1
Synonymsdiacerein
diacerhein
diacetyl-rhein
diacetylrhein
Zonda
Molecular FormulaC19H12O8
Molecular Weight368.3 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3OC(=O)C)C(=O)O
InChIInChI=1S/C19H12O8/c1-8(20)26-13-5-3-4-11-15(13)18(23)16-12(17(11)22)6-10(19(24)25)7-14(16)27-9(2)21/h3-7H,1-2H3,(H,24,25)
InChIKeyTYNLGDBUJLVSMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes150 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Diacerein (CAS 13739-02-1): A Prodrug Anthraquinone SYSADOA for Osteoarthritis Management


Diacerein is an anthraquinone derivative that functions as a symptomatic slow-acting drug for osteoarthritis (SYSADOA) [1]. It is an orally administered prodrug, completely metabolized to its active moiety, rhein, prior to entering systemic circulation [1]. Its primary mechanism of action involves the selective inhibition of the pro-inflammatory cytokine interleukin-1β (IL-1β), distinguishing it from cyclooxygenase (COX)-inhibiting non-steroidal anti-inflammatory drugs (NSAIDs) [2].

Why Diacerein Cannot Be Simply Substituted with NSAIDs or Other Nutraceuticals in Osteoarthritis Protocols


Substituting Diacerein with a conventional NSAID (e.g., celecoxib, diclofenac) or a nutraceutical (e.g., glucosamine-chondroitin) fundamentally alters the therapeutic and safety profile. Diacerein's efficacy stems from a distinct, non-prostaglandin-mediated pathway (IL-1β inhibition), which results in a slow onset of action (4-6 weeks) but a unique, durable post-treatment 'carryover effect' [1]. This mechanism confers a different gastrointestinal (GI) safety signature, notably a risk of diarrhea but not the upper GI ulceration or bleeding associated with NSAIDs [2]. Head-to-head trials demonstrate that while Diacerein and NSAIDs like celecoxib provide comparable pain relief, their impact on functional outcomes and side effect profiles are not equivalent, making simple interchange scientifically unsound [3].

Quantitative Evidence for Diacerein (13739-02-1) Differentiating It from NSAIDs and Nutraceutical Alternatives


Diacerein vs. Celecoxib: Comparable Analgesic Efficacy in the 6-Month DISSCO Trial

In a large, 6-month, international, multicentre, double-blind, randomized study (DISSCO trial), Diacerein (50 mg twice daily) demonstrated comparable efficacy to the selective COX-2 inhibitor celecoxib (200 mg once daily) in reducing pain in patients with symptomatic knee osteoarthritis [1].

Osteoarthritis Pain Management Clinical Pharmacology

Diacerein vs. Placebo: Quantified Effect on Joint Structure and Pain Carryover

Meta-analysis of randomized controlled trials (RCTs) establishes Diacerein's effect on pain and its unique potential to slow joint space narrowing (JSN), a structural outcome not observed with simple analgesics like paracetamol [1].

Osteoarthritis Disease Modification Meta-Analysis

Diacerein vs. Glucosamine-Chondroitin: Divergent Impact on Patient-Reported Function in a 2-Year RCT

A 2-year randomized, double-blind, placebo-controlled trial comparing Diacerein (50 mg BID) with a glucosamine-chondroitin (GC) combination (1200 mg BID) found statistically significant differences in specific functional outcomes [1].

Osteoarthritis Nutraceuticals Long-Term Outcomes

Diacerein vs. NSAIDs and Paracetamol: A Distinct and Quantified Diarrhea Risk Profile

The safety profile of Diacerein is dominated by a well-quantified, mechanism-based risk of diarrhea, which is distinct from the upper GI ulceration/bleeding risk of NSAIDs and the hepatotoxicity risk of high-dose paracetamol [1][2].

Drug Safety Gastroenterology Risk-Benefit Analysis

Diacerein (Prodrug) vs. Rhein (Active Metabolite): Superior Pharmacokinetic Handling via First-Pass Metabolism

Diacerein is a prodrug that is entirely converted to its active anthraquinone metabolite, rhein, before entering systemic circulation. This contrasts with direct administration of rhein, which exhibits erratic and lower oral bioavailability [1].

Pharmacokinetics Drug Metabolism Prodrug Design

High-Value Procurement and Research Scenarios for Diacerein (13739-02-1) Based on Quantitative Evidence


Formulary Positioning as an NSAID-Sparing Agent for Patients with GI Risk

Procure Diacerein for inclusion in managed care or hospital formularies as a first-line pharmacological background treatment for osteoarthritis, specifically for the patient subpopulation in whom NSAIDs or paracetamol are contraindicated. This is supported by the ESCEO position and is based on Diacerein's comparable analgesic efficacy to celecoxib [1] combined with the absence of NSAID-like upper GI ulceration/bleeding risk [2].

Long-Term Osteoarthritis Disease Management Strategy

Utilize Diacerein in clinical protocols aiming for potential disease modification, not just symptom relief. The evidence for a 15% relative risk reduction in joint space narrowing progression compared to placebo [1] supports its use in long-term treatment plans for patients with progressive structural osteoarthritis.

Comparative Effectiveness Research with Other SYSADOAs

Employ Diacerein as the active comparator arm in future randomized controlled trials evaluating novel SYSADOAs or biologics. Its well-characterized, distinct mechanism of IL-1β inhibition [1] and its defined effect size on pain and function versus both placebo and an active comparator (glucosamine-chondroitin) make it an ideal reference standard [2].

Procurement for Pharmacokinetic or Bioequivalence Studies of Generic Formulations

Source Diacerein reference standard material for the development and validation of analytical methods (e.g., HPLC with fluorescence detection) to quantify its active metabolite, rhein, in human plasma for bioequivalence studies [1]. This is a critical step in the development and regulatory approval of generic versions of the drug.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diacerein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.